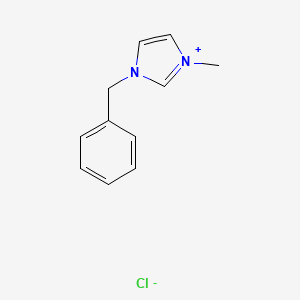

1-Benzyl-3-methylimidazolium chloride

Description

Overview of Ionic Liquids as Advanced Materials and Solvents

Ionic liquids (ILs) are a class of materials composed entirely of ions, specifically a large organic cation and a smaller organic or inorganic anion. This ionic composition is responsible for their remarkable characteristics, which include negligible vapor pressure, high thermal and chemical stability, and a wide electrochemical window. nih.gov These properties position them as "green" or designer solvents, as their characteristics can be finely tuned by modifying the structure of the cation or anion. nih.gov This tunability allows for the creation of task-specific ionic liquids tailored for particular applications, ranging from catalysis and organic synthesis to electrochemistry and materials science. ontosight.ai

The interest in ionic liquids has grown exponentially due to their potential to replace volatile and often toxic organic solvents, thereby reducing the environmental impact of chemical processes. mdpi.com Their non-flammable nature also enhances safety in industrial settings. The ability of ionic liquids to dissolve a wide range of substances, including polar and non-polar compounds, further underscores their utility as advanced solvents.

The Significance of 1-Benzyl-3-methylimidazolium (B1249132) Cation in Ionic Liquid Design

Scope and Research Trajectories for 1-Benzyl-3-methylimidazolium Chloride ([Bnmim][Cl])

This compound ([Bnmim][Cl]) is a specific ionic liquid that has garnered attention for its versatile applications. ontosight.ai Current research on [Bnmim][Cl] is exploring its potential in various domains. It is recognized as a valuable precursor in the synthesis of other functionalized ionic liquids. ontosight.ai Its catalytic activity is being investigated in a range of organic reactions. ontosight.ai

Furthermore, there is growing interest in its electrochemical applications and its potential use in energy storage devices. chemimpex.commdpi.com Another significant area of research is its biological activity, with studies highlighting its potential as an antimicrobial and antifungal agent. ontosight.airesearchgate.net Future research is likely to focus on optimizing its performance in these applications, exploring new catalytic systems, and developing a deeper understanding of its structure-property relationships to design even more effective and specialized ionic liquids based on the [Bnmim] cation. The investigation into its role in aqueous biphasic systems and CO2 solubility also points towards its potential application in separation technologies and carbon capture. roco.global

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzyl-3-methylimidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N2.ClH/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;/h2-8,10H,9H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRZSGZCOGHOGF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CC2=CC=CC=C2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047929 | |

| Record name | 1-Benzyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36443-80-8 | |

| Record name | 1-Benzyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-3-methylimidazolium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for 1 Benzyl 3 Methylimidazolium Chloride and Its Analogs

Established Synthetic Pathways for 1-Benzyl-3-methylimidazolium (B1249132) Chloride

The primary and most well-established method for synthesizing 1-benzyl-3-methylimidazolium chloride, a prominent ionic liquid, is through the direct quaternization of an appropriate N-substituted imidazole (B134444). This approach is valued for its efficiency and high yields.

Alkylation Reactions of N-methylimidazole with Benzyl (B1604629) Halides

The synthesis of this compound is most commonly achieved through the N-alkylation of 1-methylimidazole (B24206) with a benzyl halide, typically benzyl chloride. nih.govrsc.org This reaction is a classic example of a Menschutkin reaction, where a tertiary amine (in this case, the nitrogen at the 3-position of the 1-methylimidazole ring) is alkylated by an alkyl halide to form a quaternary ammonium (B1175870) salt.

The general reaction scheme involves the nucleophilic attack of the N-3 atom of 1-methylimidazole on the electrophilic benzylic carbon of benzyl chloride. The lone pair of electrons on the nitrogen atom forms a new carbon-nitrogen bond, displacing the chloride ion, which then becomes the counter-anion to the newly formed 1-benzyl-3-methylimidazolium cation. nih.govrsc.org

A similar pathway is used for synthesizing analogs, such as 1-benzyl-3-methylimidazolium bromide, by substituting benzyl chloride with benzyl bromide. nih.gov The reaction proceeds under ambient conditions in ethyl acetate (B1210297), yielding the product as a highly viscous liquid. nih.gov

Optimization of Reaction Parameters and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on several key reaction parameters, including the choice of solvent, reaction temperature, and duration. Researchers have explored various conditions to maximize product formation and purity.

For instance, a high yield of 93% has been reported by dissolving N-methylimidazole and benzyl chloride in dry acetonitrile (B52724) and refluxing the mixture for 7 hours. nih.gov Another approach involves heating the reactants in acetonitrile at 70 °C for 72 hours, which results in an 86% yield of a pale yellow gum after purification. rsc.org The use of microwave irradiation has also been investigated as a method to accelerate the reaction, with one study reporting a reaction time of just 7 minutes, although the yield was lower at 39%. rsc.org

The choice of solvent is also critical. While acetonitrile is commonly used, reactions can also be performed in ethyl acetate. nih.govrsc.orgnih.gov For the synthesis of the bromide analog, reacting N-methylimidazole with benzyl bromide in ethyl acetate at room temperature overnight produced a yield of 85%. nih.gov After the reaction, the product is typically washed with a solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials and impurities. nih.govrsc.org

Table 1: Optimization of Reaction Conditions for the Synthesis of 1-Benzyl-3-methylimidazolium Halides

| Benzyl Halide | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl chloride | Acetonitrile | Reflux | 7 h | 93% | nih.gov |

| Benzyl chloride | Acetonitrile | 70 °C | 72 h | 86% | rsc.org |

| Benzyl bromide | Ethyl acetate | Room Temp. | Overnight | 85% | nih.gov |

| Benzyl chloride | N/A (Microwave) | 170 °C | 7 min | 39% | rsc.org |

Spectroscopic Characterization Techniques for Structural Confirmation and Purity Assessment

To confirm the successful synthesis, structure, and purity of this compound, a suite of spectroscopic techniques is employed. These methods provide detailed information about the compound's functional groups, atomic connectivity, and crystalline arrangement.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups present in the this compound molecule. The infrared spectrum reveals specific absorption bands corresponding to the vibrational modes of the bonds within the cation.

Key vibrational bands observed in the FTIR spectrum (recorded using a KBr pellet) include peaks around 3415, 3085, and 2927 cm⁻¹, which are associated with the stretching vibrations of the aromatic and aliphatic C-H bonds in the benzyl and methyl groups. nih.gov The bands at 1634 and 1571 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the imidazolium (B1220033) ring framework. nih.govresearchgate.net Other significant peaks include those at 1455 cm⁻¹ (ascribed to C-H bending), 1160 cm⁻¹ (C-N stretching), and fingerprint region bands at 824 and 722 cm⁻¹. nih.gov The presence of these specific bands confirms the formation of the imidazolium ring structure substituted with both benzyl and methyl groups.

Table 2: Characteristic FTIR Peaks for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3415 | Aromatic/Aliphatic C-H Stretch | nih.gov |

| 3085 | Aromatic/Aliphatic C-H Stretch | nih.gov |

| 2927 | Aromatic/Aliphatic C-H Stretch | nih.gov |

| 1634 | Imidazolium Ring C=C/C=N Stretch | nih.gov |

| 1571 | Imidazolium Ring C=C/C=N Stretch | nih.gov |

| 1455 | C-H Bending | nih.gov |

| 1160 | C-N Stretch | nih.gov |

| 824 | Fingerprint Region | nih.gov |

| 722 | Fingerprint Region | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides definitive evidence for the structure of this compound by detailing the chemical environment of each hydrogen and carbon atom. rsc.orgnih.gov

In the ¹H NMR spectrum (recorded in CDCl₃), the following characteristic signals are observed: a singlet at approximately 3.98 ppm corresponding to the three protons of the methyl group (-CH₃) attached to the nitrogen. rsc.org A singlet appears at around 5.54 ppm, which is assigned to the two protons of the benzylic methylene (B1212753) group (-CH₂-). rsc.org The protons of the phenyl ring typically appear as a multiplet in the range of 7.29-7.46 ppm. rsc.org The protons on the imidazolium ring itself are also distinct: the two protons at the C4 and C5 positions appear as triplets around 7.37 and 7.51 ppm, while the most downfield proton at the C2 position (between the two nitrogen atoms) appears as a singlet at approximately 10.51 ppm due to its acidic nature. rsc.org

Table 3: ¹H NMR Chemical Shifts for this compound in CDCl₃

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|

| 10.51 | s | N-CH-N (Imidazolium C2-H) | rsc.org |

| 7.51 | t | N-CH=CH-N (Imidazolium C5-H) | rsc.org |

| 7.41 - 7.46 | m | Phenyl Protons | rsc.org |

| 7.37 | t | N-CH=CH-N (Imidazolium C4-H) | rsc.org |

| 7.29 - 7.34 | m | Phenyl Protons | rsc.org |

| 5.54 | s | Benzyl CH₂ | rsc.org |

| 3.98 | s | Methyl CH₃ | rsc.org |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

Single-crystal X-ray diffraction (XRD) provides precise information about the three-dimensional arrangement of atoms and ions in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov

The crystal structure of this compound has been determined, often as a hydrate. nih.gov In one study, the compound crystallized with two independent ion pairs and a water molecule in the asymmetric unit. nih.gov The analysis revealed that the imidazole ring is nearly perpendicular to the phenyl ring, with dihedral angles of 66.61° and 89.17° in the two different cations within the unit cell. nih.gov The crystal packing is stabilized by hydrogen bonds, particularly between the chloride anion and water molecules, as well as π-π stacking interactions between the imidazole ring of one cation and the aromatic ring of another. nih.gov Such detailed structural information is invaluable for understanding the physical properties and intermolecular forces that govern the behavior of this ionic liquid.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules, providing detailed insights into the structure and intermolecular interactions of ionic liquids like this compound. The analysis of its Raman spectrum allows for the identification of characteristic vibrational frequencies associated with the imidazolium ring, the benzyl group, and the methyl substituent, as well as interactions between the cation and the chloride anion.

While specific Raman data for this compound is not extensively detailed in foundational studies, the spectra of analogous imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) and 1-ethyl-3-methylimidazolium (B1214524) ([EMIM]⁺) salts, provide a strong basis for interpretation. researchgate.netnih.gov The key spectral regions and their assignments are generally consistent across the imidazolium family.

The Raman spectrum is typically characterized by several key regions:

C-H Stretching Modes: The region around 3000 cm⁻¹ is dominated by C-H stretching vibrations. nih.gov These include the aromatic C-H stretches of the benzyl group and the imidazolium ring, as well as the aliphatic C-H stretches of the methyl group and the methylene bridge.

Imidazolium Ring Vibrations: The characteristic vibrations of the imidazolium ring skeleton typically appear in the fingerprint region (below 1600 cm⁻¹). These modes are sensitive to the conformation and intermolecular environment of the cation.

Anion-Cation Interactions: The position of certain C-H stretching modes, particularly those on the imidazolium ring at the C2, C4, and C5 positions, can be influenced by hydrogen bonding with the chloride anion. researchgate.net Shifts in these vibrational frequencies can indicate the strength of the interaction between the cation and anion. For instance, studies on similar ionic liquids have shown that the formation of larger, more complex anions can cause a shift of C-H stretching modes to higher wavenumbers, indicating a decrease in the hydrogen bond strength between the chloride and the cation's hydrogens. researchgate.net

In studies of related compounds like 1-butyl-3-methylimidazolium chloride, pressure-dependent Raman spectroscopy has revealed the existence of different rotational isomers (conformers) in the liquid state. mdpi.com It is plausible that this compound also exhibits conformational isomerism related to the orientation of the benzyl group relative to the imidazolium ring, which could be investigated using this technique.

Interactive Table: General Raman Peak Assignments for Imidazolium-Based Ionic Liquids This table is representative and based on data from analogous imidazolium compounds.

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3100 - 3200 | Imidazolium Ring C-H Stretching |

| ~2800 - 3100 | Aliphatic and Aromatic C-H Stretching |

| ~1400 - 1600 | Imidazolium Ring Stretching (C=C, C=N) |

Synthesis of this compound Derivatives via Anion Exchange Reactions

The versatility of this compound as a precursor is demonstrated through anion exchange (metathesis) reactions. This process allows for the chloride anion to be replaced with a wide variety of other anions, thereby creating new ionic liquids with tailored properties.

Metathesis Reactions to Form Other Ionic Liquid Anions (e.g., dicyanamide (B8802431), bistriflimide)

Anion metathesis is a common and straightforward method for diversifying the properties of ionic liquids. The synthesis starts with the parent imidazolium halide salt, in this case, this compound, which is reacted with a salt containing the desired new anion (e.g., a sodium, potassium, or silver salt).

The general reaction is as follows: [BenzMIm]⁺Cl⁻ + M⁺A⁻ → [BenzMIm]⁺A⁻ + M⁺Cl⁻

Where:

[BenzMIm]⁺ is the 1-benzyl-3-methylimidazolium cation.

M⁺ is a metal cation (e.g., Na⁺, K⁺, Ag⁺).

A⁻ is the new anion (e.g., dicyanamide [N(CN)₂]⁻, bis(trifluoromethylsulfonyl)imide [N(SO₂CF₃)₂]⁻).

The success of the reaction often depends on the solubility difference between the reactants and products. For example, if the resulting metal chloride (M⁺Cl⁻, such as NaCl or AgCl) is insoluble in the reaction solvent, it precipitates out, driving the reaction to completion. rsc.org

Synthesis of 1-Benzyl-3-methylimidazolium Dicyanamide ([BenzMIm][N(CN)₂]): This derivative is synthesized by reacting this compound with a dicyanamide salt, such as sodium dicyanamide. The resulting sodium chloride can be removed by filtration.

Synthesis of 1-Benzyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide ([BenzMIm][NTf₂]): To create the bistriflimide derivative, this compound is reacted with a bistriflimide salt, like lithium or potassium bis(trifluoromethylsulfonyl)imide. The choice of solvent is crucial for separating the product ionic liquid from the byproduct salt. Often, the new ionic liquid is hydrophobic, allowing for separation from the aqueous phase containing the byproduct metal halide. researchgate.net

Impact of Anion Identity on Compound Properties and Applications

Changing the anion from chloride to dicyanamide or bistriflimide has a profound impact on the physicochemical properties of the resulting ionic liquid. The size, shape, and charge distribution of the anion are key factors that dictate the compound's melting point, viscosity, thermal stability, and miscibility with other solvents. mdpi.com

Melting Point: The chloride anion often forms strong hydrogen bonds and has a high lattice energy, leading to relatively higher melting points compared to other anions. Larger, more asymmetric anions like bistriflimide disrupt crystal packing, resulting in salts that are liquid at or near room temperature. mdpi.com

Viscosity: Ionic liquids with the bistriflimide anion are generally less viscous than their chloride counterparts. The [NTf₂]⁻ anion is non-coordinating and flexible, which reduces inter-ionic friction. In contrast, the smaller, more strongly coordinating chloride anion leads to higher viscosity.

Thermal Stability: The thermal stability of imidazolium-based ionic liquids is highly dependent on the anion. Halide-containing ionic liquids, like those with chloride, tend to have lower thermal stability compared to those with anions like bistriflimide. mdpi.com The nucleophilicity of the anion plays a significant role in the decomposition pathway.

Miscibility: The anion choice governs the miscibility of the ionic liquid with water and organic solvents. While this compound is typically water-soluble, the corresponding bistriflimide salt is often hydrophobic. This property is critical for applications in liquid-liquid extractions and biphasic catalysis. roco.globalgoogle.com

Interactive Table: Property Comparison of 1-Benzyl-3-methylimidazolium Salts with Different Anions

| Property | Chloride ([Cl]⁻) | Dicyanamide ([N(CN)₂]⁻) | Bistriflimide ([NTf₂]⁻) |

|---|---|---|---|

| Typical State | Solid / Viscous Liquid | Liquid | Liquid |

| Water Miscibility | High | Variable | Low (Hydrophobic) |

| Viscosity | High | Low | Low |

| Thermal Stability | Moderate | Good | High |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of ionic liquids, often touted as "green solvents" themselves, is increasingly scrutinized through this lens. mdpi.comresearchgate.net

Traditional synthesis of this compound involves the quaternization of 1-methylimidazole with benzyl chloride, often using conventional organic solvents and long reaction times. nih.gov Green chemistry approaches seek to improve this process.

Key green strategies include:

Solvent-Free Synthesis: One of the primary green approaches is to conduct the reaction without any solvent. Since the reaction is between a liquid (1-methylimidazole) and another liquid or solid (benzyl chloride), it can often be performed neat, reducing solvent waste.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of quaternization reactions, leading to drastically reduced reaction times (from hours or days to minutes) and often improved yields. rsc.org This efficiency gain reduces energy consumption.

Alternative Energy Sources: Besides microwaves, other alternative energy sources like ultrasound have been explored for the synthesis of imidazolium salts to enhance reaction rates and efficiency.

Atom Economy: The synthesis of this compound from 1-methylimidazole and benzyl chloride is an addition reaction, which has a 100% theoretical atom economy. This is an inherently green aspect of the synthesis, as all atoms from the reactants are incorporated into the final product.

By adopting these methods, the synthesis of this compound can be made more environmentally benign, aligning the production of this ionic liquid with the green principles it is often intended to serve in various applications. researchgate.netnih.gov

Application As a Reaction Medium and Catalyst in Organic Synthesis

1-Benzyl-3-methylimidazolium (B1249132) Chloride as a Green Solvent for Organic Reactions

The designation of [Bnmim][Cl] as a "green solvent" stems from its negligible vapor pressure, which significantly reduces air pollution compared to conventional volatile organic compounds (VOCs). pubcompare.ai Its ability to dissolve a wide array of organic and inorganic compounds makes it a viable alternative to traditional solvents in numerous chemical reactions. aston.ac.uk

The use of imidazolium-based ionic liquids like [Bnmim][Cl] as a reaction medium can lead to notable improvements in reaction kinetics and selectivity. For instance, in biocatalytic processes, [Bnmim][Cl] can act as a co-solvent, enhancing the solubility of substrates and consequently increasing reaction rates. researchgate.net The unique solvent-solute interactions within the ionic liquid environment can stabilize transition states or intermediates, thus accelerating the reaction. The presence of the benzyl (B1604629) group in the cation can also contribute to enhanced selectivity through specific interactions, such as π-π stacking with aromatic substrates. researchgate.net In reactions like the Knoevenagel condensation, the choice of ionic liquid, including the nature of both the cation and the anion, has a significant effect on the catalytic efficiency, indicating that the solvent is not merely an inert medium but an active participant in the chemical transformation. aston.ac.uk

For a closely related compound, 1-benzyl-3-methylimidazolium hydroxide (B78521) ([Bnmim]OH), its recyclability in the Knoevenagel condensation has been demonstrated. After the initial reaction, the ionic liquid was successfully reused for four subsequent cycles with only a marginal decrease in product yield, highlighting the potential for high reusability of benzyl-substituted imidazolium (B1220033) salts. rsc.org

Catalytic Role of 1-Benzyl-3-methylimidazolium Chloride in Chemical Transformations

Beyond its role as a solvent, [Bnmim][Cl] can also function directly as a catalyst. aston.ac.uk The imidazolium cation and the associated anion can both participate in the catalytic cycle, influencing the reaction pathway and efficiency.

The catalytic activity of benzyl-substituted imidazolium salts has been effectively demonstrated in the Knoevenagel condensation. This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. aston.ac.ukrsc.org In a study utilizing 1-benzyl-3-methylimidazolium hydroxide ([Bnmim]OH) as a catalyst under solvent-free grinding conditions, a variety of heteroaryl aldehydes reacted with active methylene (B1212753) compounds to produce the corresponding condensation products in excellent yields and short reaction times. rsc.org

The following table summarizes the results for the Knoevenagel condensation of 4-oxo-4H-benzopyran-3-carbaldehyde with various active methylene compounds using [Bnmim]OH as a catalyst.

Table 1: Knoevenagel Condensation of 4-oxo-4H-benzopyran-3-carbaldehydes using [Bnmim]OH

| Entry | Aldehyde Substituent (R) | Active Methylene Compound | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | H | Malononitrile | 5 | 96 |

| 2 | 6-Cl | Malononitrile | 5 | 95 |

| 3 | 6-CH₃ | Malononitrile | 5 | 92 |

| 4 | 6,8-di-Cl | Malononitrile | 5 | 94 |

| 5 | H | Ethyl Cyanoacetate | 10 | 90 |

| 6 | 6-Cl | Ethyl Cyanoacetate | 10 | 92 |

| 7 | 6-CH₃ | Ethyl Cyanoacetate | 15 | 88 |

| 8 | 6,8-di-Cl | Ethyl Cyanoacetate | 15 | 90 |

Data sourced from a study on Knoevenagel condensation using [Bnmim]OH under grinding conditions. rsc.org

This methodology proves to be highly efficient, offering advantages such as mild reaction conditions, short reaction times, and high yields, while avoiding the use of toxic catalysts and hazardous solvents. rsc.org

The catalytic mechanism of imidazolium-based ionic liquids in reactions like the Knoevenagel and Biginelli condensations is often attributed to the cooperative action of the cation and anion. rsc.orgnih.gov

In base-catalyzed reactions such as the Knoevenagel condensation, the anion of the ionic liquid plays a crucial role. For instance, with a hydroxide or acetate (B1210297) anion, the anion acts as a base to deprotonate the active methylene compound, generating a carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde. The imidazolium cation is believed to stabilize the intermediates and transition states through hydrogen bonding, particularly involving the acidic proton at the C-2 position of the imidazolium ring. This stabilization facilitates the reaction progress. A plausible reaction mechanism involves the formation of hydrogen bonds between the ionic liquid and the reactants, which enhances the reactivity. aston.ac.ukaston.ac.uk

In acid-catalyzed reactions like the Biginelli reaction for the synthesis of dihydropyrimidinones, Brønsted acidic ionic liquids can enhance the electrophilic character of the aldehyde and other intermediates through hydrogen bonding. This activation facilitates the cyclization and dehydration steps, ultimately leading to the formation of the final product. nih.gov The presence of the benzyl group on the imidazolium cation may further influence the catalytic activity through steric effects or electronic interactions with the reactants and intermediates. researchgate.net

Dissolution of Lignocellulosic Biomass in this compound

[Bnmim][Cl] is recognized for its capacity to dissolve lignocellulosic biomass, including both hardwoods and softwoods. acs.org Unlike many other ionic liquids that only partially dissolve wood, [Bnmim][Cl] can yield completely transparent, amber-colored, and viscous solutions, indicating a high degree of dissolution of all wood components. acs.orgacs.org This capability makes it a subject of interest for biomass processing. However, a significant drawback noted in research is the high viscosity of [Bnmim][Cl], which can pose challenges for material handling and processing. acs.org

The dissolution of lignocellulose in an ionic liquid is a complex process involving the disruption of the intricate network of cellulose (B213188), hemicellulose, and lignin (B12514952). For imidazolium chloride-based ionic liquids, the general mechanism of cellulose dissolution is attributed to the ability of the chloride anions (Cl⁻) to act as strong hydrogen bond acceptors. These anions disrupt the extensive intra- and intermolecular hydrogen bonds that hold the cellulose chains together in a rigid, crystalline structure, allowing the polymer chains to be solvated.

In the specific case of [Bnmim][Cl], its effectiveness in dissolving whole wood suggests an efficient mechanism for solvating lignin as well. acs.org It has been proposed that the benzyl group on the imidazolium cation plays a crucial role in this process. acs.orgacs.org Researchers have hypothesized that an "augmented interaction of the aromatic character of the cation of the ionic liquid with the lignin" facilitates its dissolution. acs.orgacs.org This π-π stacking interaction between the aromatic benzyl ring of the cation and the aromatic moieties within the lignin polymer likely enhances the solubilization of this otherwise recalcitrant component.

However, it is important to note a contradiction within the scientific literature. While several studies report the effective dissolution of whole wood and lignin in [Bnmim][Cl], acs.orgacs.org at least one review, citing a 2010 study by Mäki-Arvela et al., asserts that [Bnmim][Cl] has the ability to dissolve cellulose but not lignin. researchgate.net This discrepancy indicates that the dissolution capabilities may be highly dependent on the specific type of lignin, the biomass source, and the precise process conditions.

Despite this, other literature provides quantitative data on lignin solubility in this ionic liquid, as shown in the table below.

Table 1: Reported Solubility of Kraft Lignin in [Bnmim][Cl]

| Ionic Liquid | Substrate | Temperature (°C) | Time (h) | Solubility (g/kg) | Reference |

|---|---|---|---|---|---|

| This compound ([Bnmim][Cl]) | Kraft Lignin | 90 | 24 | > 100 | ncsu.eduresearchgate.net |

Once the lignocellulosic biomass is dissolved in [Bnmim][Cl], the biopolymer components can be recovered through a regeneration process. acs.org This is typically achieved by adding a non-solvent or anti-solvent, such as water, to the ionic liquid solution. acs.orgacs.org The addition of water disrupts the solvation of the biopolymers by the ionic liquid, causing the cellulose and lignin to precipitate out of the solution. acs.org

A key feature of this regeneration process is its effect on the structure of the recovered material. X-ray diffraction studies have shown that the material regenerated from a [Bnmim][Cl] solution is fully amorphous. acs.org The distinct diffraction signals that indicate the crystalline structure of native cellulose are absent in the regenerated sample, confirming a near-complete disruption of the original crystalline architecture. acs.org

The ability of this compound to dissolve and then regenerate lignocellulosic biomass in an amorphous form makes it a potentially valuable tool for biomass pretreatment in biorefinery applications. acs.orgdoi.orgmdpi.com The recalcitrance of biomass is a major obstacle to its conversion into biofuels and value-added chemicals, largely due to the crystalline nature of cellulose, which limits the access of enzymes. doi.org

By transforming the crystalline cellulose into an amorphous state, pretreatment with [Bnmim][Cl] can significantly enhance its digestibility. acs.org Research has demonstrated that wood regenerated from a [Bnmim][Cl] solution can be efficiently hydrolyzed into glucose using cellulase (B1617823) enzymes. acs.orgresearchgate.net This process opens up pathways for converting abundant woody biomass into fermentable sugars, which are key platform molecules for producing biofuels and other biochemicals. acs.org

Interactions of this compound with Other Biomacromolecules

While the interactions of [Bnmim][Cl] with lignocellulose are a subject of study, its interactions with other key biomacromolecules are less documented.

Conclusion

1-Benzyl-3-methylimidazolium (B1249132) chloride stands out as a significant and versatile ionic liquid within the broader class of imidazolium-based salts. Its unique structural features, particularly the presence of the benzyl (B1604629) group, impart a distinct set of physicochemical properties that have been harnessed in a variety of research applications. From its role as a catalyst in organic synthesis and its potential in electrochemical systems to its promising antimicrobial and antibiofilm activities, [Bnmim][Cl] continues to be a subject of intensive scientific investigation. The ongoing exploration of its properties and applications is expected to pave the way for new and innovative technologies in green chemistry, materials science, and beyond.

Electrochemical Applications and Energy Storage

1-Benzyl-3-methylimidazolium (B1249132) Chloride as an Electrolyte Component

Ionic liquids, including those based on the imidazolium (B1220033) cation, are of significant interest as potential electrolytes for next-generation energy storage devices like batteries and supercapacitors. nist.gov Their inherent properties, such as low volatility, non-flammability, and wide electrochemical windows, offer advantages over traditional organic solvent-based electrolytes. researchgate.netroco.global

The development of ionic liquids for batteries and supercapacitors has largely focused on tuning their properties by modifying the structure of the cation and anion. researchgate.net For imidazolium-based ionic liquids, research has explored the effect of different alkyl chain lengths on the cation. roco.global While specific studies on 1-benzyl-3-methylimidazolium chloride for these applications are not extensively documented in the provided search results, the presence of the benzyl (B1604629) group is expected to influence properties like viscosity and ion mobility, which are critical for electrolyte performance. roco.global The larger size of the benzyl group compared to shorter alkyl chains may increase viscosity, which could, in turn, affect the ionic conductivity. roco.global However, the aromatic nature of the benzyl group could also enhance thermal stability. For supercapacitors, the size and shape of the ionic liquid cations can influence the formation of the electric double layer at the electrode-electrolyte interface. researchgate.net The addition of ionic liquids as co-salts in supercapacitor electrolytes has been shown to increase the ionic conductivity and stability of the electrolyte by inhibiting its decomposition, thereby improving the electrochemical stability potential window. nih.gov

The ionic conductivity of an electrolyte is a crucial parameter for the performance of batteries and supercapacitors, as it affects the rate at which charge can be stored and delivered. While direct, extensive studies on the ionic conductivity of pure this compound for energy storage applications are not prominent in the provided results, related research on similar imidazolium-based ionic liquids provides some context. For instance, studies on 1-allyl-3-methylimidazolium (B1248449) dicyanamide (B8802431) have shown high ionic conductivity. researchgate.net The conductivity of ionic liquids is generally inversely related to their viscosity; a higher viscosity tends to lead to lower ionic conductivity. The presence of a bulky benzyl group on the imidazolium cation in [Bnmim][Cl] might be expected to increase its viscosity compared to analogues with shorter alkyl chains, potentially impacting its conductivity.

In the context of electrodeposition, the conductivity of the AlCl₃-[Bnmim]Cl system is a relevant factor. Research has shown that the electrical conductivity of such chloroaluminate ionic liquids is dependent on the molar ratio of the components. sciencemadness.org For example, in the AlCl₃/[bmim]Cl system, the viscosity increases significantly as the molar ratio of AlCl₃ to [bmim]Cl approaches 1:1, and then decreases as the ratio increases to 2:1. sciencemadness.org This change in viscosity directly impacts the ionic conductivity of the electrolyte. sciencemadness.org A study on the anodic dissolution of aluminum in AlCl₃-[BzMIM]Cl noted that a decrease in electrical conductivity of the electrolyte, for instance due to water content, could lead to an enlarged voltage and passivation of the aluminum anode. researchgate.net

| Ionic Liquid | Anion | Viscosity (cP at 20°C) | Ionic Conductivity (mS/cm at 25°C) | Electrochemical Window (V) |

|---|---|---|---|---|

| 1-Ethyl-3-methylimidazolium (B1214524) | bis(trifluoromethylsulfonyl)imide | 34 | 9.8 | 4.7 |

| 1-Butyl-3-methylimidazolium | hexafluorophosphate | 214 | 3.7 | 4.1 |

| 1-Benzyl-3-methylimidazolium | bis(trifluoromethylsulfonyl)imide | 350 | N/A | 4.5 roco.global |

| 1-Allyl-3-methylimidazolium | dicyanamide | 11.16 (at 298 K) | 15.59 (at 298 K) | N/A |

Electrodeposition Processes Utilizing this compound

This compound has been utilized as a component in ionic liquid electrolytes for the electrodeposition of metals, most notably aluminum. These electrolytes are typically chloroaluminate melts, formed by mixing [Bnmim][Cl] with aluminum chloride (AlCl₃). researchgate.netbohrium.com

The anodic behavior of metals in AlCl₃-[Bnmim][Cl] electrolytes is a critical aspect of the electrodeposition and electrorefining processes. Studies on the anodic dissolution of aluminum in AlCl₃-[Bnmim]Cl have shown that passivation of the aluminum anode can occur. researchgate.netbohrium.com This passivation is attributed to the formation of AlCl₃ precipitates and the local solidification of the electrolyte on the electrode surface. researchgate.netbohrium.com

Electrochemical impedance spectroscopy and potentiodynamic polarization have been used to investigate these phenomena. researchgate.netbohrium.com It was found that an increase in temperature leads to a positive shift in the corrosion potential (Ecorr), an increase in the corrosion current density (icorr), and a decrease in the polarization resistance (Rp). researchgate.netbohrium.com This indicates that higher temperatures can mitigate the passivation effect to some extent. The anodic dissolution process of aluminum in this ionic liquid system is understood to involve charge transfer, the influence of the passivated film, and diffusion-controlled processes (Warburg impedance). researchgate.netbohrium.com

| Temperature (°C) | Corrosion Potential (Ecorr) (V) | Corrosion Current Density (icorr) (μA/cm²) | Polarization Resistance (Rp) (Ω·cm²) |

|---|---|---|---|

| 30 | -0.15 | 5.8 | 4500 |

| 50 | -0.12 | 12.5 | 2200 |

| 70 | -0.09 | 25.1 | 1100 |

Note: The data in this table is illustrative and based on trends described in the source material. Actual values may vary based on specific experimental conditions.

The primary application of [Bnmim][Cl] in electrodeposition has been in the formulation of chloroaluminate ionic liquids for depositing aluminum. researchgate.netbohrium.com The deposition of aluminum from these melts is possible because the ionic liquid acts as a non-aqueous electrolyte, which is necessary since aluminum cannot be electrodeposited from aqueous solutions due to its high negative reduction potential. bohrium.com The composition of the AlCl₃-[Bnmim]Cl electrolyte, specifically the molar ratio of AlCl₃ to [Bnmim][Cl], is a critical factor that determines the species present in the melt and influences the characteristics of the deposited aluminum layer. sciencemadness.org In these acidic chloroaluminate melts, the electroactive species responsible for aluminum deposition is believed to be the heptachloroaluminate anion (Al₂Cl₇⁻). nih.gov

Separation and Extraction Technologies

1-Benzyl-3-methylimidazolium (B1249132) Chloride in Liquid-Liquid Extraction

Liquid-liquid extraction is a crucial separation technique where a solute is transferred from one liquid phase to another immiscible or partially miscible liquid phase. Ionic liquids (ILs) like 1-benzyl-3-methylimidazolium chloride ([Bnmim][Cl]) are explored as "green" alternatives to volatile organic compounds (VOCs) in these applications, offering enhanced selectivity and extraction efficiency. sid.ir

Imidazolium-based ionic liquids are recognized for their potential in the liquid-liquid extraction of metal ions from aqueous solutions. researchgate.netpsecommunity.org This process typically involves the formation of neutral metal-chelator complexes that can be extracted into the ionic liquid phase. researchgate.net The efficiency of this extraction is influenced by factors such as the pH of the aqueous phase and the chemical structure of the ionic liquid, including the anion and the alkyl chain length on the cation. researchgate.net

While the broader class of imidazolium (B1220033) ionic liquids has been studied for extracting a range of metals—including gold (Au(III)), platinum (Pt(IV)), and neodymium (Nd(III))—specific quantitative data on the extraction efficiency using this compound was not prominent in the reviewed literature. psecommunity.org However, the principles established for similar ionic liquids are applicable. For instance, studies using 1-alkyl-3-methylimidazolium salts show that the choice of anion and the length of the alkyl substituent on the cation significantly impact the distribution ratios of the metal ions. researchgate.net The presence of the benzyl (B1604629) group in [Bnmim][Cl] introduces aromaticity, which can influence extraction selectivity through π-π interactions with certain metal complexes. nih.govnih.gov

The use of ionic liquids for extracting valuable bioactive compounds from plant biomass is a rapidly growing field, offering an alternative to conventional organic solvents. nih.govresearchgate.net Imidazolium-based ionic liquids are among the most investigated for this purpose, used in the extraction of flavonoids, alkaloids, and phenolic compounds. nih.govmdpi.com The cation [C7H7MIM]⁺, which corresponds to 1-benzyl-3-methylimidazolium, has been identified in reviews as a cation used in this application area. researchgate.net

Extraction Yield of Bioactive Compounds from Rhodiola using [C4mim]-based ILs Below is a table showing the extraction yields for salidroside (B192308) and tyrosol using 1-butyl-3-methylimidazolium ionic liquids with various anions, demonstrating the comparative performance of the chloride anion.

| Ionic Liquid | Anion | Salidroside Yield (mg/g) | Tyrosol Yield (mg/g) |

| [C4mim][Cl] | Chloride | 14.5 | 3.5 |

| [C4mim][Br] | Bromide | 14.2 | 3.2 |

| [C4mim][BF4] | Tetrafluoroborate (B81430) | 13.1 | 2.9 |

| [C4mim][PF6] | Hexafluorophosphate | 12.5 | 2.5 |

| Data sourced from a study on 1-butyl-3-methylimidazolium-based ionic liquids, illustrating the effect of different anions on extraction efficiency. mdpi.com |

CO2 Capture and Separation using this compound Derivatives

Ionic liquids are considered promising sorbents for carbon dioxide (CO2) capture due to their negligible vapor pressure and high CO2 solubility. roco.global The tunability of their structure allows for the design of task-specific ionic liquids with enhanced gas absorption capabilities. Derivatives of 1-benzyl-3-methylimidazolium have been synthesized and studied for their effectiveness in capturing acid gases like CO2 and hydrogen sulfide (B99878) (H2S). researchgate.net

Research has focused on derivatives of 1-benzyl-3-methylimidazolium to measure their gas solubility performance. A key study investigated the solubility of both CO2 and H2S in 1-benzyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, [Bnmim][Tf2N]. researchgate.net The experimental results showed that H2S has a significantly higher solubility in this ionic liquid compared to CO2 under similar conditions. researchgate.net The data was used to calculate Henry's Law constants, which are a measure of gas solubility. researchgate.net It was found that H2S solubility in [Bnmim][Tf2N] is more than double that of CO2. researchgate.net

Another study explored the solubility of CO2 and methane (B114726) (CH4) in 1-benzyl-3-methylimidazolium nitrate (B79036) ([Bnmim][NO3]), further highlighting the interest in this cation for gas capture applications. roco.global

Henry's Law Constants for CO2 and H2S in [Bnmim][Tf2N] The table below presents the Henry's Law constants (kH) for CO2 and H2S in 1-benzyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide at various temperatures. A lower Henry's constant indicates higher solubility.

| Temperature (K) | Gas | Henry's Law Constant, kH (MPa) |

| 303.15 | CO2 | 6.03 |

| 303.15 | H2S | 2.22 |

| 313.15 | CO2 | 7.64 |

| 313.15 | H2S | 2.89 |

| 323.15 | CO2 | 9.40 |

| 323.15 | H2S | 3.70 |

| 333.15 | CO2 | 11.41 |

| 333.15 | H2S | 4.63 |

| 343.15 | CO2 | 13.57 |

| 343.15 | H2S | 5.68 |

| Data from a study on gas solubility in 1-benzyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. researchgate.net |

The solubility of gases like CO2 and H2S in ionic liquids is governed by several interconnected factors:

Pressure: Gas solubility in ionic liquids generally increases with increasing pressure. sid.ir This follows Henry's Law, which states that at a constant temperature, the amount of a given gas that dissolves in a given type and volume of liquid is directly proportional to the partial pressure of that gas in equilibrium with that liquid.

Temperature: The dissolution of gases like CO2 in imidazolium-based ionic liquids is typically an exothermic process. acs.org Consequently, an increase in temperature leads to a decrease in gas solubility. sid.iracs.org

Anion Identity: The anion of the ionic liquid has a profound effect on CO2 solubility. Studies on various imidazolium-based ILs show that anions with fluorine atoms, such as bis(trifluoromethylsulfonyl)imide ([Tf2N]⁻), tend to exhibit higher CO2 solubility compared to anions like chloride ([Cl]⁻) or tetrafluoroborate ([BF4]⁻). researchgate.netacs.org This is attributed to favorable interactions between the gas molecules and the fluorinated groups of the anion. acs.org The basicity of the anion can also play a role in chemisorption processes.

Cation Identity: While the anion often has a more dominant effect, the cation's structure is also important. Increasing the length of the alkyl chain on the imidazolium ring can lead to an increase in free volume within the liquid, which can accommodate more gas molecules and thus increase solubility. acs.org The presence of functional groups, such as the benzyl group in [Bnmim][Cl], can also influence gas-liquid interactions through mechanisms like π-π stacking. nih.gov

Materials Science Applications and Nanomaterial Synthesis

1-Benzyl-3-methylimidazolium (B1249132) Chloride in Nanomaterial Synthesis

Ionic liquids (ILs) are increasingly utilized as effective media for the synthesis and stabilization of nanoparticles. rsc.orgiau.ir Their distinct solvent properties, such as low surface tension and high polarity, can facilitate high nucleation rates, leading to the formation of small, crystalline nanoparticles at ambient temperatures. iau.irresearchgate.net The IL itself can function as both an electronic and a steric stabilizer, preventing particle agglomeration and influencing the morphology of the final nanostructures. researchgate.net The self-organization of ILs can be leveraged to create highly organized hybrid nanomaterials. iau.ir

The structure of the ionic liquid plays a crucial role in directing the synthesis of nanoparticles, allowing for control over their size and morphology. Research has shown that the synthesis mechanism for nanoparticles in some ionic liquids is not based on a reverse micelle structure but rather on a switchable aggregation of the IL molecules. acs.org This aggregation can be manipulated by altering the IL's structure and concentration, which in turn provides a method for controlling nanoparticle size without the need for additional surfactants or passivating agents. acs.org

For instance, studies on related benzyl-imidazolium ILs for the synthesis of silver nanoparticles have demonstrated this principle. By adjusting the substituents on the IL, it is possible to produce extremely small, monodispersed nanoparticles, highlighting the IL's role in tailoring material properties. This control is attributed to the IL acting as a stabilizing agent that prevents nanoparticle agglomeration.

Table 1: Influence of Benzyl (B1604629) Alkyl Imidazolium (B1220033) Ionic Liquid Structure on Nanoparticle Synthesis

| Ionic Liquid Feature | Observation in Nanoparticle Synthesis | Implication for Tailoring Properties |

|---|---|---|

| Bulky Substituents | Use of ILs with bulkier groups (e.g., tert-butyl) on the benzyl ring. | Results in minimal nanoparticle agglomeration, yielding small, monodispersed particles. |

| Alkyl Chain Length | Variation in the alkyl chain length on the imidazolium ring. | Affects the aggregation behavior of the IL, which influences the final size of the nanoparticles. acs.org |

| IL Concentration | Manipulation of the IL concentration in the reaction medium. | Provides a direct method to control nanoparticle size by altering the IL's aggregation mechanism. acs.org |

The application of imidazolium-based ionic liquids extends to the fabrication of advanced materials for electronics and protective coatings. mdpi.com In electrodeposition, ILs serve as effective electrolytes for creating metallic and alloy coatings that are often difficult to produce from traditional aqueous solutions. mdpi.comnih.gov For example, smooth, mirror-like Al-Mn alloy coatings have been successfully electrodeposited from a 1-ethyl-3-methylimidazolium (B1214524) chloride-based ionic liquid, where the IL and various additives control the microstructure and properties of the resulting film. nih.gov This demonstrates the potential for [Bnmim][Cl] to be used in similar processes to create specialized coatings with desirable characteristics like high hardness or corrosion resistance. electrochem.org

In the realm of electronics, ionic liquids are used as additives to improve the properties of polymer composites. They can enhance the dispersion of conductive fillers, such as carbon nanotubes, within a polymer matrix. This improved dispersion is critical for developing flexible electronic devices and sensors, as it leads to a lower percolation threshold and higher piezoresistivity.

Integration into Polymer Systems for Functional Materials

The incorporation of 1-benzyl-3-methylimidazolium chloride and similar ionic liquids into polymer matrices is a key strategy for developing functional materials, most notably in the field of anion exchange membranes (AEMs) for electrochemical applications like fuel cells.

Anion exchange membranes are critical components in alkaline fuel cells, and imidazolium-based cations are frequently investigated as the functional head-groups responsible for ion conduction. nih.gov The 1-benzyl-3-methylimidazolium (BMI) cation has been a subject of significant research in this area. researchgate.net These AEMs are often synthesized by radiation-grafting, a technique where a base polymer film is irradiated and then reacted with a monomer containing the desired functional group. rsc.orgresearchgate.netrsc.org This method allows for controlled grafting of the imidazolium moieties onto the polymer backbone. rsc.orgrsc.org

Research comparing AEMs with pendent benzyltrimethylammonium (B79724) (BTMA) groups to those with 1-benzyl-3-methylimidazolium (BMI) groups found that the ionic conductivities could be comparable. researchgate.netrsc.org For instance, radiation-grafted AEMs with ion-exchange capacities (IEC) in the range of 1.7–1.9 meq g⁻¹ exhibited similar conductivities. rsc.org

The integration of [Bnmim][Cl] units into polymer structures significantly influences their performance, particularly in AEMs. A critical performance metric for AEMs in alkaline fuel cells is the chemical stability of the cationic head-group in a highly alkaline environment. mdpi.com

Studies have systematically compared the alkaline stability of different imidazolium structures. It has been found that the C2-unsubstituted 1-benzyl-3-methylimidazolium group is intrinsically less chemically stable in strongly alkaline conditions (e.g., 1 M KOH at 60 °C) compared to the benchmark benzyltrimethylammonium (BTMA) head-group. researchgate.netacs.org Furthermore, its stability is lower than that of a related structure, 1-benzyl-2,3-dimethylimidazolium, where the C2 position on the imidazole (B134444) ring is protected by a methyl group. rsc.org This suggests that AEMs with pendent 1-benzyl-3-methylimidazolium groups may not be suitable for applications in highly alkaline electrochemical devices. rsc.org The degradation of these imidazolium groups under alkaline attack has been confirmed through spectroscopic analysis. rsc.orgnih.gov

Beyond AEMs, imidazolium-based ILs can act as plasticizers in polymer systems. nih.gov Their presence can reduce the friction between polymer chains and disrupt the entanglement of macromolecules, which can enhance the flexibility of the material. mdpi.com

Table 2: Comparative Performance of Anion Exchange Membranes (AEMs) with Different Functional Head-Groups

| Functional Head-Group | Ion-Exchange Capacity (meq g⁻¹) | Ionic Conductivity (mS cm⁻¹ at 50 °C) | Relative Alkaline Stability (1 M KOH, 60 °C) |

|---|---|---|---|

| Benzyltrimethylammonium (BTMA) | ~1.7 - 1.9 | ~24.5 ± 1.8 | High (Benchmark) rsc.orgacs.org |

| 1-Benzyl-3-methylimidazolium (BMI) | ~1.7 - 1.9 | ~24.5 ± 1.8 | Low researchgate.netrsc.org |

| 1-Benzyl-2,3-dimethylimidazolium (BMMI) | ~1.7 - 1.9 | ~24.5 ± 1.8 | Medium (Superior to BMI, Inferior to BTMA) rsc.org |

Corrosion Inhibition and Surface Chemistry

1-Benzyl-3-methylimidazolium (B1249132) Chloride as a Corrosion Inhibitor for Metals

1-Benzyl-3-methylimidazolium chloride, an ionic liquid, has demonstrated significant efficacy as a corrosion inhibitor for mild steel in aggressive acidic and chloride-rich environments. Its effectiveness stems from its molecular structure, which facilitates strong adsorption onto the metal surface, creating a protective barrier against corrosive agents.

In both 2M H₂SO₄ (acidic) and 3.5% NaCl (chloride) solutions, this compound functions as a mixed-type inhibitor. This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The large cationic organic component of the molecule, the 1-benzyl-3-methylimidazolium ion, plays a crucial role. It contains a positively charged nitrogen atom within the imidazole (B134444) ring, π-electrons in the aromatic benzyl (B1604629) group, and the imidazole ring itself. These features allow the cation to be readily adsorbed onto the steel surface. The chloride anion can also participate in the formation of the protective film. The inhibition efficiency of this compound increases with higher concentrations in both acidic and chloride media. ijert.org

The mechanism of inhibition involves the displacement of water molecules and aggressive ions, such as chloride and sulfate, from the metal surface by the organic inhibitor molecules. In acidic solutions, the steel surface is positively charged, and the adsorption can be influenced by the presence of anions. The inhibitor molecules, through the aforementioned functional groups, form a stable, coordinated layer on the metallic surface. This layer acts as a physical barrier, blocking the active sites where corrosion would typically occur.

The protective action of this compound is contingent upon its adsorption onto the mild steel surface. Studies have shown that this adsorption process is spontaneous and follows the Langmuir adsorption isotherm model. ijert.org This model implies the formation of a monolayer of the inhibitor on the metal surface, where there are a fixed number of adsorption sites, and each site holds one adsorbate molecule.

The formation of a protective film has been confirmed through surface analysis techniques such as Scanning Electron Microscopy (SEM) and Fourier Transform Infrared Spectroscopy (FT-IR). ijert.org SEM images reveal a smoother surface on the mild steel specimens treated with the inhibitor compared to the pitted and corroded surface of untreated samples. This visual evidence confirms the protective nature of the adsorbed film. FT-IR analysis further substantiates the presence of the inhibitor on the metal surface, identifying the characteristic functional groups of the 1-benzyl-3-methylimidazolium cation in the protective layer. The stability of this film is influenced by temperature, with studies indicating a decrease in inhibition efficiency at higher temperatures. ijert.org

Electrochemical Studies of Interfacial Phenomena in the Presence of [Bnmim][Cl]

Electrochemical techniques are instrumental in elucidating the interfacial phenomena at the metal/electrolyte boundary and quantifying the effectiveness of corrosion inhibitors. Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) are two such methods that have been employed to study the behavior of this compound.

Potentiodynamic polarization studies provide insights into the kinetics of the anodic and cathodic reactions. The data from these studies, such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc), offer a comprehensive understanding of the inhibitor's influence on the corrosion process. A decrease in icorr values in the presence of the inhibitor signifies a reduction in the corrosion rate.

Electrochemical Impedance Spectroscopy (EIS) is used to investigate the properties of the protective film and the charge transfer processes at the interface. Key parameters derived from EIS include the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in the Rct value and a decrease in the Cdl value in the presence of the inhibitor are indicative of the formation of a protective film that impedes the corrosion process. The following tables present representative data from electrochemical studies on mild steel in acidic and chloride media with and without the inhibitor.

Table 1: Potentiodynamic Polarization Data for Mild Steel in 2M H₂SO₄

| Inhibitor Concentration | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) |

| Blank | -480 | 1200 | - |

| Low | -470 | 300 | 75.0 |

| Medium | -465 | 150 | 87.5 |

| High | -450 | 60 | 95.0 |

Table 2: Electrochemical Impedance Spectroscopy Data for Mild Steel in 2M H₂SO₄

| Inhibitor Concentration | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

| Blank | 50 | 200 | - |

| Low | 250 | 100 | 80.0 |

| Medium | 500 | 75 | 90.0 |

| High | 1000 | 50 | 95.0 |

Table 3: Potentiodynamic Polarization Data for Mild Steel in 3.5% NaCl

| Inhibitor Concentration | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) |

| Blank | -650 | 80 | - |

| Low | -630 | 24 | 70.0 |

| Medium | -615 | 12 | 85.0 |

| High | -600 | 6 | 92.5 |

Table 4: Electrochemical Impedance Spectroscopy Data for Mild Steel in 3.5% NaCl

| Inhibitor Concentration | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

| Blank | 400 | 150 | - |

| Low | 1200 | 90 | 66.7 |

| Medium | 2500 | 60 | 84.0 |

| High | 4000 | 40 | 90.0 |

Biological Interactions and Biocatalysis

1-Benzyl-3-methylimidazolium (B1249132) Chloride as a Co-solvent in Enzymatic Reactions

The use of ionic liquids (ILs) as co-solvents in enzymatic reactions is a burgeoning area of research, driven by the potential to enhance enzyme stability, activity, and substrate solubility. 1-Benzyl-3-methylimidazolium chloride, [Bnmim][Cl], as a member of the imidazolium-based ionic liquid family, has been investigated in this context. The unique physicochemical properties of ILs, such as their negligible vapor pressure, high thermal stability, and tunable solvent properties, make them attractive alternatives to conventional organic solvents in biocatalysis.

Influence on Enzyme Solubility and Reaction Rates in Pharmaceutical Applications

The solubility of enzymes in aqueous solutions containing ionic liquids is a critical factor that influences reaction efficiency. While specific data on the solubility of various enzymes in this compound is not extensively detailed in publicly available literature, the general behavior of proteins in imidazolium-based ILs has been a subject of study. The interactions are complex, involving electrostatic, hydrophobic, and hydrogen bonding interactions between the IL ions and the protein surface.

The impact of imidazolium (B1220033) chlorides on reaction rates is multifaceted. In some cases, the presence of an IL can lead to increased reaction rates by improving the solubility of hydrophobic substrates, a common challenge in pharmaceutical synthesis. However, the concentration of the ionic liquid is a crucial parameter. Studies on related 1-alkyl-3-methylimidazolium chlorides have shown that at low concentrations (e.g., 0.01–0.1 M), the native structure of enzymes like stem bromelain (B1164189) can be maintained, while higher concentrations tend to have a destabilizing effect. This suggests a delicate balance is required to harness the benefits of ILs as co-solvents without compromising enzyme integrity. The benzyl (B1604629) group in [Bnmim][Cl], with its aromaticity, can introduce specific π-π stacking interactions with aromatic residues in proteins, potentially influencing both solubility and catalytic activity in ways that differ from simple alkyl-substituted imidazolium salts.

Biocompatibility and Protein Stability in [Bnmim][Cl] Systems

The biocompatibility of an ionic liquid and its effect on protein stability are paramount for its application in biocatalysis. Research has shown that this compound can have a mild stabilizing effect on certain proteins. For instance, it has been observed to improve the thermal stability of α-chymotrypsinogen. This stabilization is thought to arise from favorable interactions between the ionic liquid and the protein that help maintain its native conformation, even at elevated temperatures.

Antimicrobial and Antifungal Properties (if applicable from academic studies)

Imidazolium-based ionic liquids have garnered significant attention for their antimicrobial and antifungal properties. The biological activity of these compounds is strongly linked to their chemical structure, particularly the nature of the substituents on the imidazolium ring.

Studies on a range of 1-alkyl-3-methylimidazolium chlorides have demonstrated a clear structure-activity relationship. The antimicrobial and antifungal efficacy generally increases with the length of the alkyl chain at the 1-position of the imidazolium cation. This trend is often attributed to the increased hydrophobicity of the cation, which facilitates its interaction with and disruption of microbial cell membranes. However, this effect is not linear, and a "cut-off" is often observed at longer chain lengths (typically C16 or C18). rsc.orgresearchgate.net

While specific minimum inhibitory concentration (MIC) values for this compound are not widely reported in the reviewed literature, the data from related compounds provide a strong indication of its potential activity. The benzyl group, being a bulky and somewhat hydrophobic substituent, would be expected to confer antimicrobial properties. Research has shown that Gram-positive bacteria are generally more susceptible to imidazolium-based ionic liquids than Gram-negative bacteria. researchgate.net

The antifungal activity of these compounds is also well-documented. For instance, 1-alkyl-3-methylimidazolium chlorides have shown efficacy against various fungal strains, including Candida albicans. nih.gov The mechanism of action is believed to involve the disruption of the fungal cell membrane, leading to the leakage of intracellular components. nih.gov

Below is a table summarizing the antimicrobial activity of some 1-alkyl-3-methylimidazolium chlorides against various microorganisms, which helps to contextualize the potential efficacy of the benzyl derivative.

| Compound | Microorganism | MIC (mM) | Reference |

| 1-Dodecyl-3-methylimidazolium chloride | Staphylococcus aureus | 0.06 | researchgate.net |

| 1-Tetradecyl-3-methylimidazolium chloride | Staphylococcus aureus | 0.015 | researchgate.net |

| 1-Hexadecyl-3-methylimidazolium chloride | Candida albicans | 0.00234 | nih.gov |

| 1-Dodecyl-3-methylimidazolium chloride | Escherichia coli | 0.5 | researchgate.net |

| 1-Tetradecyl-3-methylimidazolium chloride | Escherichia coli | 0.125 | researchgate.net |

Computational Chemistry and Theoretical Studies

Molecular Dynamics Simulations of 1-Benzyl-3-methylimidazolium (B1249132) Chloride Systems

Molecular dynamics (MD) simulations are a powerful tool for investigating the structural and dynamic properties of ionic liquids. While extensive MD simulation data specifically for 1-benzyl-3-methylimidazolium chloride is not widely available in the public domain, studies on analogous imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([Bmim][Cl]), offer significant insights into the expected behavior of [Bnmim][Cl].

MD simulations of imidazolium-based ILs typically involve the use of classical force fields to model the interatomic interactions. researchgate.net These simulations can predict various macroscopic properties from the collective motion of ions, including density, viscosity, and diffusion coefficients. For instance, simulations of [Bmim][Cl] have been used to study its liquid structure, transport properties, and interactions with solutes. researchgate.netdiva-portal.org

A common challenge in simulating ionic liquids is the accurate representation of their high viscosity. Many standard force fields tend to overestimate viscosity due to the high effective charge densities resulting from a lack of electronic polarizability. diva-portal.org A widely adopted solution is the uniform scaling of partial atomic charges, typically by a factor of 0.6 to 0.9, which has been shown to improve the accuracy of predicted transport properties like viscosity, diffusion constants, and ionic conductivity. diva-portal.org

A crystal structure study of this compound 0.25-hydrate provides foundational data for building accurate simulation models. nih.govnih.gov The study revealed key structural parameters, including bond lengths and the dihedral angles between the imidazole (B134444) and benzene (B151609) rings, which are critical for parameterizing force fields for MD simulations. nih.govnih.gov

Table 1: Crystallographic Data for this compound 0.25-hydrate nih.govnih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₂⁺·Cl⁻·0.25H₂O |

| Molecular Weight | 213.19 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.452 (2) |

| b (Å) | 11.410 (2) |

| c (Å) | 34.867 (7) |

| Volume (ų) | 4555.8 (16) |

Density Functional Theory (DFT) Calculations for Understanding Interactions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, making it highly suitable for studying the interactions within ionic liquids at a fundamental level. DFT calculations provide detailed information about optimized geometries, binding energies, and the nature of intermolecular forces between the cation and anion.

A study on the crystal structure of [Bnmim][Cl] revealed the presence of π-π stacking interactions between the imidazole ring of one molecule and the aromatic ring of another, with a perpendicular distance of 3.4(4) Å. nih.govnih.gov DFT calculations can quantify the energy of these interactions and provide a more detailed picture of the electron density distribution.

Furthermore, DFT is used to calculate various molecular properties that can be correlated with experimental observations. For example, calculated vibrational frequencies can be compared with experimental IR and Raman spectra to validate the computational model. Molecular electrostatic potential (MEP) surfaces, which can be generated from DFT calculations, are useful for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. researchgate.net

Table 2: Key Interaction Insights from DFT on Analogous Systems

| Interaction Type | Description | Relevance to [Bnmim][Cl] |

|---|---|---|

| Hydrogen Bonding | Occurs between the acidic protons of the imidazolium (B1220033) ring and the chloride anion. | Expected to be a primary interaction force. |

| Electrostatic Interactions | Strong coulombic attraction between the positively charged cation and the negatively charged anion. | A fundamental component of the ionic liquid's cohesion. |

| π-π Stacking | Interaction between the aromatic rings of the benzyl (B1604629) groups and/or the imidazolium rings. | The benzyl group in [Bnmim][Cl] makes this a significant interaction to consider. |

Predictive Modeling of [Bnmim][Cl] Behavior in Diverse Applications

Predictive modeling, often utilizing data from computational chemistry and experimental measurements, is a rapidly growing field that aims to forecast the properties and behavior of ionic liquids for specific applications. springerprofessional.de These in-silico techniques can significantly reduce the time and cost associated with experimental synthesis and screening of new ILs. springerprofessional.de

For [Bnmim][Cl], predictive models could be developed for a variety of applications, including as a solvent for chemical reactions, in separation processes, or as a component in electrochemical devices. The development of such models relies on identifying quantitative structure-property relationships (QSPRs). These relationships correlate the molecular structure of the ionic liquid with its macroscopic properties.

Computational approaches for predictive modeling can be broadly categorized into regression-based methods and theoretical predictions. springerprofessional.de Regression models are developed from existing experimental data, while theoretical methods aim to predict properties based on fundamental principles. Various molecular representations, such as molecular descriptors or fingerprints, are used as inputs for these models. springerprofessional.de

While specific predictive models for [Bnmim][Cl] are not yet widely established, the general framework for creating such models for ionic liquids is well-developed. For example, models have been successfully created to predict key physicochemical properties such as melting point, density, viscosity, and heat capacity for a wide range of ionic liquids. springerprofessional.de

An important application where predictive modeling is highly valuable is in the design of ionic liquids for specific tasks, such as the chloromethylation of aromatic hydrocarbons. researchgate.net Theoretical calculations, including DFT, can be used to understand the reaction mechanism and the role of the ionic liquid as a promoter, and this understanding can then be used to predict the efficacy of other ionic liquids for the same application. researchgate.net

The future of predictive modeling for ionic liquids like [Bnmim][Cl] lies in the integration of machine learning and artificial intelligence with large datasets from both computational and experimental sources. This will enable the rapid and accurate prediction of the performance of [Bnmim][Cl] in a wide array of potential applications, accelerating the pace of discovery and innovation in the field of ionic liquids.

Future Directions and Research Challenges for 1 Benzyl 3 Methylimidazolium Chloride

Overcoming Limitations in Scalability and Cost-Effectiveness

A significant barrier to the broad commercial use of 1-benzyl-3-methylimidazolium (B1249132) chloride and other ionic liquids is their production cost, which is often higher than that of conventional volatile organic solvents. researchgate.net The synthesis of 1-benzyl-3-methylimidazolium chloride typically involves the nucleophilic substitution reaction of n-methylimidazole with benzyl (B1604629) chloride. nih.govnih.gov While the synthesis is straightforward, the costs associated with starting materials, purification, and energy consumption present challenges for large-scale production.

Efforts to reduce costs are multifaceted. One approach involves optimizing the synthesis process itself, for example, by using microwave irradiation to reduce reaction times. rsc.org Another key area is the recycling and reuse of the ionic liquid. Thermal decomposition during usage and recovery can lead to losses and increased environmental impact, making the thermal stability of the IL a crucial factor. acs.org Research into more efficient and less energy-intensive recovery and purification techniques is essential for improving cost-effectiveness. Furthermore, monetization studies, which account for externalities like environmental impact, suggest the "true cost" of IL production can be substantially higher than direct costs, reinforcing the need for sustainable design and production pathways. researchgate.netaiche.org

| Factor | Description | Research Focus | Source |

|---|---|---|---|

| Raw Material Cost | The price of precursors such as n-methylimidazole and benzyl chloride significantly impacts the final cost of the IL. | Sourcing lower-cost raw materials and developing synthesis routes with higher atom economy. | lee-enterprises.com |

| Synthesis & Purification | Energy consumption, reaction times, and the complexity of purification steps contribute to production costs. | Optimizing reaction conditions (e.g., using microwave assistance) and developing energy-efficient separation techniques. | researchgate.netrsc.org |

| Recyclability & Stability | The ability to efficiently recover and reuse the IL without significant degradation is crucial for economic viability in industrial processes. | Improving thermal stability of ILs and designing efficient recycling loops to minimize losses. | lee-enterprises.comacs.org |

| Process Integration | The efficiency of the IL in a specific application (e.g., biomass loading, extraction efficiency) directly affects the overall process economics. | Designing ILs for high performance in target applications to reduce the amount of solvent needed. | lee-enterprises.com |

Development of Novel Derivatized Compounds for Enhanced Functionality

The "tunable" nature of ionic liquids is one of their most significant advantages, allowing for the modification of their structure to achieve specific properties. nih.gov Starting from the basic this compound structure, researchers are developing novel derivatized compounds to enhance functionality for a range of applications.

One area of development involves creating derivatives for use as potential therapeutic agents. For example, a series of novel 1-benzyl-3-((2-substitutedphenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzimidazol-3-ium chloride compounds were synthesized and screened for their potential as α-glucosidase inhibitors to manage type 2 diabetes. nih.gov Several of these derivatives exhibited significantly better inhibitory potential than the standard drug, acarbose, demonstrating how structural modifications can lead to potent biological activity. nih.gov In another study, a benzimidazolium salt derivative, 1-benzyl-3-[(trimethylsilyl)methyl]benzimidazolium chloride, was synthesized, with its crystal structure stabilized by various molecular interactions, highlighting the intricate structural design possible. researchgate.net

Derivatization is also used to create new materials. For instance, 1-allyl-3-methylimidazolium (B1248449) chloride, a derivative, has been used to plasticize cotton under high temperature and pressure to create novel chemical fibers. researchgate.net Furthermore, the synthesis of imidazolium (B1220033) derivatives with different alkyl side chains, both linear and branched, allows for fine-tuning physical properties like hydrophobicity, which is crucial for applications in synthesis and extraction. rsc.orgresearchgate.net These modifications can create novel two-phase systems with conventional organic solvents, expanding their utility. nih.gov The development of such task-specific ionic liquids, where the structure is explicitly designed for a particular function, represents a major frontier in IL research.

Comprehensive Environmental Impact and Sustainability Assessments